N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidinone core. This heterocyclic scaffold is notable for its presence in bioactive molecules, particularly antimicrobial agents . Key structural elements include:
- 3-(Furan-2-ylmethyl) substituent: A furan-derived alkyl group that may enhance solubility or modulate target binding compared to simpler alkyl chains.
- 5,6-Dimethyl groups: These substituents likely influence steric and electronic properties of the core.
- N-(3,4-Difluorophenyl) acetamide side chain: The fluorinated aromatic ring enhances lipophilicity and may affect pharmacokinetic properties .
The compound’s design aligns with trends in medicinal chemistry, where fluorinated arylacetamides and heterocyclic cores are exploited for their bioactivity and stability .
Properties
Molecular Formula |
C21H17F2N3O3S2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-13-5-6-15(22)16(23)8-13/h3-8H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
GNFXWTRMCUXYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CO4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-d]pyrimidinone Family
Several analogues share the thieno[2,3-d]pyrimidinone core but differ in substituents, as summarized in Table 1:
Key Observations :
- The benzimidazolyl substituent in may enhance DNA intercalation or enzyme inhibition due to its planar aromaticity.
- Fluorophenyl Variants : The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in alters electronic distribution and steric interactions, which could influence target binding or metabolic stability .
Analogues with Alternative Heterocyclic Cores
Compounds with pyrido[2,3-d]pyrimidinone or chromeno[2,3-d]pyrimidinone cores exhibit distinct electronic and steric profiles (Table 2):
Key Observations :
- Pyrido vs. Thieno Cores: The pyrido[2,3-d]pyrimidinone in replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. This may shift activity toward kinase inhibition or other nitrogen-sensitive targets.
Pharmacological and Physicochemical Implications
- Antimicrobial Potential: The benzimidazolyl-containing analogue in showed activity against Gram-positive bacteria, suggesting that the thieno[2,3-d]pyrimidinone core is compatible with antimicrobial targeting. The target compound’s furan substituent may similarly disrupt microbial enzymes or membranes.
- Hydrogen-Bonding Patterns : Crystallographic studies of related acetamides (e.g., ) reveal N–H···O hydrogen bonds forming infinite chains, which stabilize the crystal lattice. The furan oxygen in the target compound may participate in similar interactions, affecting solubility and crystallization behavior.
- Metabolic Stability : Fluorine atoms in the acetamide side chain reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a feature shared with analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
